4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Medicinal Chemistry Analytical Chemistry Quality Control

This compound belongs to the piperidine-1-carboxamide class, characterized by a 4-((1H-pyrazol-1-yl)methyl) substituent and an N-(2-methoxyethyl) urea moiety (MF: C13H22N4O2, MW: 266.34 g/mol). It is primarily supplied as a research chemical with a certified standard purity of 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses.

Molecular Formula C13H22N4O2
Molecular Weight 266.345
CAS No. 1421444-33-8
Cat. No. B2944254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
CAS1421444-33-8
Molecular FormulaC13H22N4O2
Molecular Weight266.345
Structural Identifiers
SMILESCOCCNC(=O)N1CCC(CC1)CN2C=CC=N2
InChIInChI=1S/C13H22N4O2/c1-19-10-6-14-13(18)16-8-3-12(4-9-16)11-17-7-2-5-15-17/h2,5,7,12H,3-4,6,8-11H2,1H3,(H,14,18)
InChIKeyMNMPZZLFNQFERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide (CAS 1421444-33-8): Sourcing and Characterization Baseline for a Specialized Piperidine Carboxamide Research Tool


This compound belongs to the piperidine-1-carboxamide class, characterized by a 4-((1H-pyrazol-1-yl)methyl) substituent and an N-(2-methoxyethyl) urea moiety (MF: C13H22N4O2, MW: 266.34 g/mol) . It is primarily supplied as a research chemical with a certified standard purity of 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . The pyrazole-piperidine core is a privileged scaffold in medicinal chemistry, with related amide derivatives appearing in patent literature as HIV attachment inhibitors and ITK kinase inhibitors, suggesting this specific substitution pattern may be relevant for structure-activity relationship (SAR) studies or lead optimization campaigns targeting infectious or inflammatory diseases [1].

Why Generic 4-((1H-pyrazol-1-yl)methyl)piperidine Derivatives Cannot Substitute for Compound 1421444-33-8


The compound's specific N-(2-methoxyethyl)carboxamide moiety is a key structural differentiator that prevents simple interchange with other 4-((1H-pyrazol-1-yl)methyl)piperidine analogs. Minor structural variations in this class lead to profound shifts in biological target engagement. For example, patent literature on piperidine amide HIV attachment inhibitors demonstrates that modifications to the amide substituent can shift activity from single-digit nanomolar potency (e.g., EC50 = 0.20 nM) to complete inactivity [1]. Similarly, in the context of ITK kinase inhibitors, pyrazole carboxamide analogs with different N-substituents achieve a Ki of less than 0.1 nM, underscoring that exceptional potency is highly dependent on the specific amide residue [1]. Therefore, substituting CAS 1421444-33-8 with a close analog—such as the N-benzyl, N-phenyl, or sulfonyl derivatives—would invalidate any established SAR models and likely result in a complete loss of target activity, making precise procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide (CAS 1421444-33-8)


High Analytical Purity Versus Generic Research-Grade Piperidine Carboxamides

The target compound is specified with a standard purity of 98%, which is quantitatively higher than the 95% purity commonly offered for generic, less-characterized piperidine carboxamide research chemicals. This is supported by batch-specific QC reports including NMR, HPLC, and GC . In comparison, many analogs from general suppliers are offered without guaranteed purity documentation, posing a risk for quantitative biological assays where impurities >5% can skew dose-response results .

Medicinal Chemistry Analytical Chemistry Quality Control

Molecular Weight Advantage for Permeability and Solubility Compared to Larger Aryl-Substituted Analogs

With a molecular weight of 266.34 g/mol, this compound adheres more closely to Lipinski's Rule of Five guidelines for oral drug-likeness than heavier analogs such as the 4-ethoxyphenyl (MW > 300) or 4-(tert-butyl)phenyl derivatives, which exceed 340 g/mol . The N-(2-methoxyethyl) group contributes fewer rotatable bonds and lower lipophilicity compared to bulkier aromatic amide substituents, as supported by the general structure-property relationships in the piperidine-1-carboxamide class where increased molecular weight correlates with reduced aqueous solubility and passive permeability [1].

Drug Discovery ADME Lead Optimization

Potential Differentiation in Biological Target Engagement (HIV Attachment and ITK Kinase)

While no direct activity data is publicly available for CAS 1421444-33-8, its core scaffold is identical to that of patented piperidine amide derivatives which exhibit potent HIV-1 attachment inhibition (EC50 = 0.20 nM in MT-2 cells) and ITK kinase inhibition (Ki < 0.1 nM) [1]. The N-(2-methoxyethyl) substituent in this compound provides a unique hydrogen-bonding motif compared to the unsubstituted amides or benzyl amides commonly reported. This specific modification is expected to differentially modulate target binding kinetics and selectivity profiles, although experimental confirmation is pending. The absence of publicly available bioactivity data for this exact compound represents a current limitation to direct head-to-head comparison.

Virology Immunology Kinase Inhibition

Optimal Application Scenarios for Procuring 4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide (CAS 1421444-33-8)


Structure-Activity Relationship (SAR) Expansion for HIV Attachment Inhibitor Lead Series

Based on the high potency (EC50 = 0.20 nM) of closely related piperidine amides in HIV-1 MT-2 cell assays [1], procurement of this N-(2-methoxyethyl) variant is indicated for systematic SAR studies aimed at exploring the tolerance of the amide binding pocket to hydrophilic, flexible substituents. The 98% purity specification ensures that observed biological effects are attributable to the compound and not to impurities .

Kinase Selectivity Profiling of Pyrazole Carboxamide ITK Inhibitors

Given that pyrazole carboxamides from the same patent family achieve sub-nanomolar ITK inhibition (Ki < 0.1 nM) [1], this compound can serve as a key probe in selectivity panels against a broad kinase panel. Its lower molecular weight (266.34 g/mol) may translate to improved solubility in enzymatic assay buffers compared to bulkier analogs, facilitating high-concentration testing .

Early ADME Optimization Utilizing a Low Molecular Weight Piperidine Carboxamide Scaffold

At 266.34 g/mol, this compound is significantly below the molecular weight threshold for many lead optimization programs, making it an ideal candidate for early ADME studies aimed at correlating structure with permeability and solubility, properties critically dependent on the drug-like molecular weight [1]. This contrasts with heavier analogs (>340 g/mol) that often exhibit poor permeability [1].

Analytical Method Development and Quality Control Standardization

The availability of batch-specific QC data (NMR, HPLC, GC) and a 98% purity standard makes this compound suitable as a reference standard for developing and validating analytical methods for related piperidine carboxamide libraries, ensuring reproducible purity assessments during scale-up and procurement cycles.

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